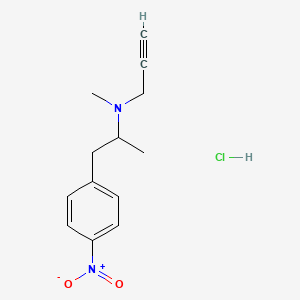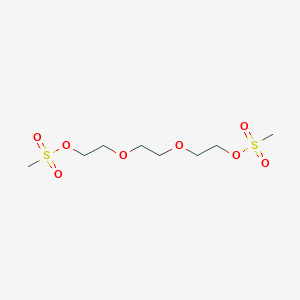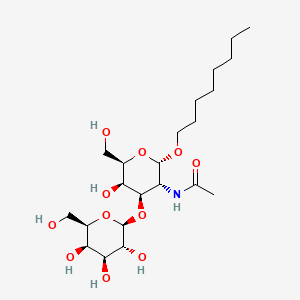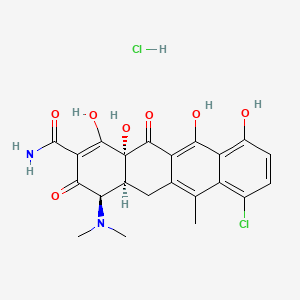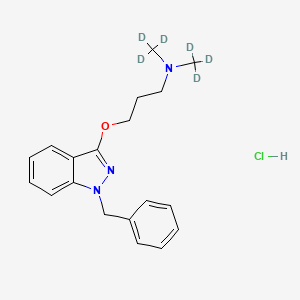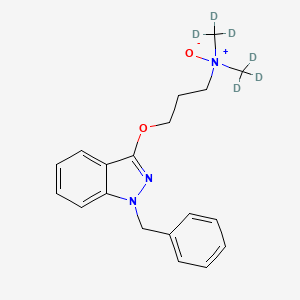
Acetovanillone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetovanillone-d3, also known as 1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3, is a stable isotope labelled compound . It is structurally related to vanillin and has been isolated from a variety of plant sources .
Synthesis Analysis
In a study, acetovanillone derivative compounds were synthesized, and their structures were analyzed using nuclear magnetic resonance (1H NMR—13C NMR) and Fourier-transform infrared (FTIR) methods .Molecular Structure Analysis
The molecular formula of Acetovanillone-d3 is C9H7D3O3, and its molecular weight is 169.19 . The chemical name is 1-(4-Hydroxy-3-(methoxy-d3)phenyl)ethan-1-one .Applications De Recherche Scientifique
Biocatalysis in Bacterial Catabolism
Acetovanillone-d3 can be used in the study of bacterial catabolism of lignin-derived compounds. Bacteria can transform a variety of substrates into key intermediates like catechols, which are then further processed into central metabolites. This process is crucial for understanding the biodegradation of complex organic polymers and can be applied in waste management and environmental remediation .
Reference Material for Chemical Analysis
Acetovanillone-d3 serves as a certified reference material that can be used in chemical analysis to ensure the accuracy and calibration of analytical instruments. This application is significant in quality control processes across various industries, including pharmaceuticals, food safety, and environmental monitoring .
Enzyme Research
The compound can be utilized in enzyme research, particularly in studies involving xylanase, an enzyme that breaks down hemicellulose, a major component of plant cell walls. Understanding the interaction between Acetovanillone-d3 and xylanase can lead to advancements in biofuel production and paper manufacturing .
Safety and Hazards
Mécanisme D'action
Target of Action
Acetovanillone-d3, also known as Apocynin, primarily targets the NADPH oxidase enzyme . This enzyme plays a crucial role in the immune system, where it reduces O2 to superoxide (O2–•), a reactive oxygen species used to kill bacteria and fungi .
Mode of Action
Acetovanillone-d3 acts as an inhibitor of NADPH oxidase activity . By inhibiting this enzyme, it effectively prevents the production of the superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The catabolism of Acetovanillone-d3 involves a pathway that proceeds via phosphorylation and carboxylation . The kinase, HpeHI, phosphorylates acetovanillone and 4-hydroxyacetophenone . Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-acetovanillone . HpeD then catalyzes the efficient dephosphorylation of the carboxylated products .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of Acetovanillone-d3’s action are primarily related to its anti-inflammatory capabilities . These capabilities are a result of its ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Acetovanillone-d3 can be achieved through the alkylation of vanillin with deuterated acetyl chloride followed by oxidation of the resulting product.", "Starting Materials": [ "Vanillin", "Deuterated acetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Hydrogen peroxide" ], "Reaction": [ "Vanillin is dissolved in a mixture of deuterated acetyl chloride and anhydrous sodium sulfate.", "The mixture is heated under reflux for several hours.", "After cooling, the product is extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the intermediate product.", "The intermediate product is dissolved in ethanol and oxidized with hydrogen peroxide in the presence of sodium hydroxide.", "The resulting product is purified by recrystallization from ethanol to yield Acetovanillone-d3." ] } | |
Numéro CAS |
80404-23-5 |
Nom du produit |
Acetovanillone-d3 |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
169.194 |
Nom IUPAC |
1-[4-hydroxy-2-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3/i2D3 |
Clé InChI |
XPHIPEXPAGCEBM-BMSJAHLVSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Synonymes |
1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3; 4’-Hydroxy-3’-methoxy-ethanone-d3; 2-Methoxy-4-acetylphenol-d3; 3’-Methoxy-4’-hydroxyacetophenone-d3; 4-Acetyl-2-methoxyphenol-d3; 4-Acetylguaiacol-d3; 4-Hydroxy-3-methoxyphenyl-d3 Methyl Ketone; 4’-Hydroxy-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
